![molecular formula C12H10Cl3N3O3S B3004740 2,4,5-trichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-50-0](/img/structure/B3004740.png)
2,4,5-trichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
2,4,5-trichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as TCS, is a chemical compound that has been widely used in scientific research due to its unique properties. TCS is a sulfonamide-based compound that has been synthesized using various methods.
Scientific Research Applications
Antimicrobial Activity
Benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against drug-resistant strains. For example, novel benzenesulfonamide-bearing functionalized imidazole derivatives have shown effectiveness against M. abscessus complex strains .
Inhibition of Glutathione Transferase
Some benzenesulfonamide derivatives are developed as potent inhibitors of Glutathione Transferase Omega-1 , which is significant in pharmacology and toxicology .
Anti-GBM Activity
Benzenesulfonamide analogs have been studied for their anti-GBM (glomerular basement membrane) activity. They have been docked with human receptor tyrosine kinase, TrkA protein , to understand their mode of action .
Antibacterial Properties
Certain amino-substituted ethyl coumarin benzenesulfonamide derivatives have exhibited antibacterial properties against E. coli and S. flexenari , showing promise as an alternative to standard antibiotics .
Construction of Derivatives
Research has been conducted on the intelligent utilization of triplet nitrene intermediate induced by visible light for the efficient construction of various structurally diverse benzenesulfinamide derivatives under mild conditions .
Green Chemistry Applications
Graphene-based magnetic nanohybrids incorporating benzenesulfonamide derivatives have garnered interest due to their exceptional properties and diverse applications in green chemistry .
properties
IUPAC Name |
2,4,5-trichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3N3O3S/c13-8-6-10(15)11(7-9(8)14)22(20,21)17-4-5-18-12(19)2-1-3-16-18/h1-3,6-7,17H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQKPWWHRSTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide |
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